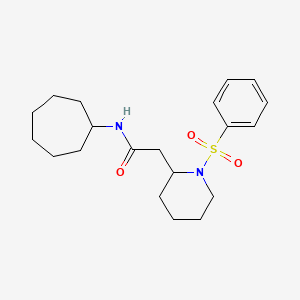

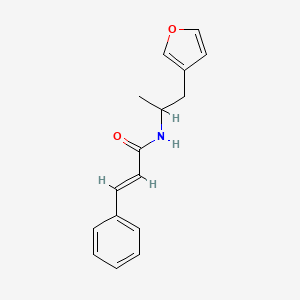

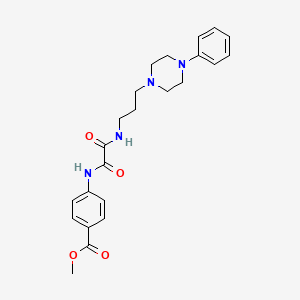

N-cycloheptyl-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-cycloheptyl-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. The compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

A series of N-substituted derivatives incorporating the phenylsulfonyl and piperidinyl acetamide structure has been synthesized with the aim of evaluating their biological activities. For instance, Khalid et al. (2014) synthesized N-aryl/aralkyl substitued-2"-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives, which were evaluated against enzymes like acetylcholinesterase, butyrylcholinesterase, and lipoxygenase, showing promising activity in most cases (Khalid et al., 2014).

Antimicrobial Evaluation

Compounds bearing a sulfonamide moiety, closely related to the target compound, have been synthesized and evaluated for their antimicrobial properties. Darwish et al. (2014) focused on synthesizing new heterocyclic compounds that incorporate the sulfamoyl group, aiming for application as antimicrobial agents. Their study reported the synthesis of diverse derivatives and their promising antibacterial and antifungal activities (Darwish et al., 2014).

Enzyme Inhibition and Anticancer Effects

Research has extended into exploring the enzyme inhibition capabilities and anticancer effects of sulfonamide derivatives. For example, Nafeesa et al. (2017) reported on the synthesis of N-substituted derivatives of acetamide with multifunctional moieties, evaluating their antibacterial and anti-enzymatic potential, which showed compound-specific activity against gram-negative and gram-positive bacteria, as well as low potential against the lipoxygenase enzyme (Nafeesa et al., 2017).

Cyclin-Dependent Kinase Inhibitors

Compounds with the phenylsulfonyl piperidinyl acetamide scaffold have been investigated for their potential as cyclin-dependent kinase inhibitors. Griffin et al. (2006) developed a synthetic methodology to generate derivatives that act as inhibitors of the cyclin-dependent kinase CDK2, showcasing the utility of this chemical class in medicinal chemistry applications, particularly in cancer therapy (Griffin et al., 2006).

Molecular Docking and Pharmacological Evaluation

The design and synthesis of molecules incorporating the phenylsulfonyl and piperidinyl moieties have also been guided by molecular docking studies to evaluate their potential as inhibitors of specific enzymes and receptors. Eldeeb et al. (2022) synthesized isatin sulfonamide derivatives and investigated their cytotoxic effects on hepatocellular carcinoma cell lines, demonstrating the compounds' potential in cancer management (Eldeeb et al., 2022).

Wirkmechanismus

N-cycloheptyl-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide has been shown to significantly inhibit EGFR signaling in human lung cancer cells, as evidenced by decreased phosphorylation of EGFR, ERK, and Akt . It also attenuated EGF-induced cell proliferation and migration in a dose-dependent manner . Furthermore, it was demonstrated that this compound inhibited the T790M mutation in NCI-H1975 cells and potentiated the effect of gefitinib against resistant cells .

Eigenschaften

IUPAC Name |

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-cycloheptylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N2O3S/c23-20(21-17-10-4-1-2-5-11-17)16-18-12-8-9-15-22(18)26(24,25)19-13-6-3-7-14-19/h3,6-7,13-14,17-18H,1-2,4-5,8-12,15-16H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWIWCPXIXLVTJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-(pyridin-4-yl)acetate](/img/structure/B2585116.png)

![5-((4-Benzylpiperazin-1-yl)(4-isopropylphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2585118.png)

![N-[2-(cyclohexen-1-yl)ethyl]-N'-(4-ethylphenyl)oxamide](/img/structure/B2585119.png)

![3-{3-methoxy-2-[(1-methyl-1H-pyrazol-4-yl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B2585126.png)

![(E)-2-phenyl-N-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]ethenesulfonamide](/img/structure/B2585130.png)

![N-(3-chlorophenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2585138.png)